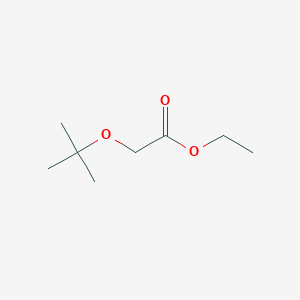

Ethyl 2-(tert-butoxy)acetate

CAS No.: 42415-65-6

Cat. No.: VC4515117

Molecular Formula: C8H16O3

Molecular Weight: 160.213

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42415-65-6 |

|---|---|

| Molecular Formula | C8H16O3 |

| Molecular Weight | 160.213 |

| IUPAC Name | ethyl 2-[(2-methylpropan-2-yl)oxy]acetate |

| Standard InChI | InChI=1S/C8H16O3/c1-5-10-7(9)6-11-8(2,3)4/h5-6H2,1-4H3 |

| Standard InChI Key | NNNKTGUIDUXZEX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)COC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

Ethyl 2-(tert-butoxy)acetate is defined by the IUPAC name ethyl 2-[(2-methylpropan-2-yl)oxy]acetate, with a linear structure comprising an ethyl ester linked to a tert-butoxy-substituted acetate group. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 160.21 g/mol | |

| Boiling Point | Not reported | |

| Density | 0.95–1.02 g/cm³ (estimated) | |

| Solubility | Miscible with organic solvents |

The tert-butoxy group introduces steric hindrance, influencing reactivity in nucleophilic substitutions and ester hydrolysis. X-ray crystallography and computational models confirm a planar geometry around the carbonyl carbon, with van der Waals interactions dominating solid-state packing .

Synthesis and Reaction Mechanisms

Industrial Synthesis Pathways

The primary synthesis route involves acid-catalyzed esterification of tert-butanol with ethyl acetate:

Reaction conditions typically employ sulfuric acid or p-toluenesulfonic acid at 60–80°C, yielding >80% purity after distillation. Alternative methods include transesterification of tert-butyl acetate with ethylene glycol monoethyl ether, though scalability remains challenging .

Kinetic and Thermodynamic Insights

Studies using NMR spectroscopy reveal pseudo-first-order kinetics, with activation energies () of ~45 kJ/mol for the esterification step. Equilibrium favors product formation due to the volatility of water, which is removed via azeotropic distillation. Side reactions, such as di-tert-butyl ether formation, are minimized below 70°C.

Applications in Pharmaceutical and Industrial Chemistry

Solvent and Reaction Medium

Ethyl 2-(tert-butoxy)acetate serves as a polar aprotic solvent in Grignard reactions and SN2 substitutions, outperforming ethyl acetate in reactions requiring low nucleophilicity. Its high boiling point (estimated 150–160°C) enables use in reflux conditions for prolonged syntheses.

Prodrug Development

In medicinal chemistry, this ester is a precursor to tert-butyl-protected prodrugs. For example, L-γ-methyleneglutamic acid amides derived from ethyl 2-(tert-butoxy)acetate exhibit cytotoxicity against breast cancer cell lines (IC₅₀: 2–10 µM in MCF-7 and MDA-MB-231) . The tert-butoxy group enhances blood-brain barrier permeability, facilitating central nervous system drug delivery .

Recent Advances and Future Directions

Catalytic Innovations

Pd-catalyzed cross-coupling reactions using ethyl 2-(tert-butoxy)acetate as a ligand show promise in Suzuki-Miyaura reactions, achieving >90% yields for biaryl pharmaceuticals. Computational studies highlight the tert-butoxy group’s role in stabilizing transition states via steric effects.

Metabolic Pathway Elucidation

In vivo pharmacokinetic studies reveal rapid hydrolysis to tert-butoxyacetic acid (t₁/₂: 0.71 h in murine models), with renal excretion accounting for 60% of clearance . Metabolite profiling identifies cytochrome P450 3A4 as the primary oxidase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume